![molecular formula C19H23NOS2 B5213531 N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5213531.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as MBT-PPA, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic properties. This compound has been studied extensively in the laboratory to understand its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of specific signaling pathways involved in cancer cell survival.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is its potential as a new therapeutic agent for cancer treatment. However, there are also limitations to its use in laboratory experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases besides cancer, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and its effects on specific signaling pathways involved in cancer cell survival.
Synthesis Methods
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is synthesized through a multistep process that involves the reaction of 3-phenylthiopropanoic acid with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloroethylthioethanol to form the final product.
Scientific Research Applications
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-16-6-5-7-17(14-16)15-22-13-11-20-19(21)10-12-23-18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDLXWLACDHXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.